![molecular formula C22H22N4O3S B2654383 2-(5-oxo-1-(2-(thiophen-2-yl)ethyl)pyrrolidine-3-carbonyl)-3,4-dihydro-1H-dipyrido[1,2-a:4',3'-d]pyrimidin-11(2H)-one CAS No. 1903166-69-7](/img/structure/B2654383.png)
2-(5-oxo-1-(2-(thiophen-2-yl)ethyl)pyrrolidine-3-carbonyl)-3,4-dihydro-1H-dipyrido[1,2-a:4',3'-d]pyrimidin-11(2H)-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(5-oxo-1-(2-(thiophen-2-yl)ethyl)pyrrolidine-3-carbonyl)-3,4-dihydro-1H-dipyrido[1,2-a:4',3'-d]pyrimidin-11(2H)-one is a useful research compound. Its molecular formula is C22H22N4O3S and its molecular weight is 422.5. The purity is usually 95%.
BenchChem offers high-quality 2-(5-oxo-1-(2-(thiophen-2-yl)ethyl)pyrrolidine-3-carbonyl)-3,4-dihydro-1H-dipyrido[1,2-a:4',3'-d]pyrimidin-11(2H)-one suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-(5-oxo-1-(2-(thiophen-2-yl)ethyl)pyrrolidine-3-carbonyl)-3,4-dihydro-1H-dipyrido[1,2-a:4',3'-d]pyrimidin-11(2H)-one including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Antianaphylactic Activity
Compounds derived from thieno[2,3-d]pyrimidine structures, similar in complexity to the query compound, have shown potential in the development of treatments with antianaphylactic activity. The synthesis and evaluation of these compounds highlight their importance in medicinal chemistry, especially for their therapeutic effects in allergic reactions (Wagner, Vieweg, & Leistner, 1993).
Enzymatic Activity Enhancement
Research into pyrazolopyrimidinyl keto-esters and their derivatives has revealed their potent effect on increasing the reactivity of cellobiase, an enzyme crucial for the breakdown of certain sugars. This demonstrates the compound's relevance in biochemistry and enzymology (Abd & Awas, 2008).
Antifibrotic Agents
A series of substituted 1-(2-ethylphenyl)-2-oxo-1,2-dihydropyridine-3-carbonitriles and their bicyclic and tricyclic derivatives have been synthesized and evaluated for their antifibrotic activity. Certain compounds exhibited potent antifibrotic activity without harmful side effects on liver and kidney functions, underscoring their potential as therapeutic agents in treating fibrotic diseases (Ismail & Noaman, 2005).
Anticancer and Anti-5-lipoxygenase Agents
A novel series of pyrazolopyrimidines derivatives were synthesized and demonstrated significant anticancer and anti-5-lipoxygenase activities. Such compounds offer promising avenues for the development of new therapeutics targeting cancer and inflammatory diseases (Rahmouni et al., 2016).
Antimicrobial Activities
Thiazoles and their fused derivatives synthesized from 2-ethoxycarbonyl methylene thiazol-4-one have been tested for their antimicrobial activities against various bacterial and fungal isolates. These compounds' biological activities highlight their potential application in developing new antimicrobial agents (Wardkhan et al., 2008).
Nonlinear Optical (NLO) Properties
The study of thiopyrimidine derivatives for their nonlinear optical properties reveals the significant potential of these compounds in NLO applications. Their promising NLO characteristics make them suitable for use in optoelectronics and photonics (Hussain et al., 2020).
Eigenschaften
IUPAC Name |
5-[5-oxo-1-(2-thiophen-2-ylethyl)pyrrolidine-3-carbonyl]-1,5,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),9,11,13-tetraen-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H22N4O3S/c27-20-12-15(13-24(20)9-6-16-4-3-11-30-16)21(28)25-10-7-18-17(14-25)22(29)26-8-2-1-5-19(26)23-18/h1-5,8,11,15H,6-7,9-10,12-14H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OHQUGAIANSXOHU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC2=C1N=C3C=CC=CN3C2=O)C(=O)C4CC(=O)N(C4)CCC5=CC=CS5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H22N4O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
422.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(5-oxo-1-(2-(thiophen-2-yl)ethyl)pyrrolidine-3-carbonyl)-3,4-dihydro-1H-dipyrido[1,2-a:4',3'-d]pyrimidin-11(2H)-one | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



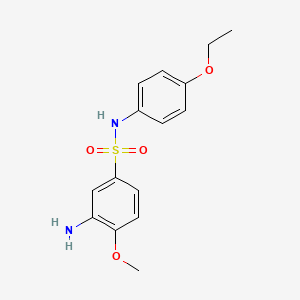
![N-[6-methoxy-3-(2-methoxyethyl)-1,3-benzothiazol-2-ylidene]-3-phenoxybenzamide](/img/structure/B2654306.png)
![N-[1-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)cyclohexyl]-3,4-difluorobenzamide](/img/structure/B2654307.png)
![N-[3,5-bis(trifluoromethyl)cyclohexyl]-2-chloropyridine-3-carboxamide](/img/structure/B2654308.png)
![2,6,10-Trimethyltripyrazolo[1,5-a:1',5'-c:-1'',5''-e][1,3,5]triazine](/img/structure/B2654311.png)
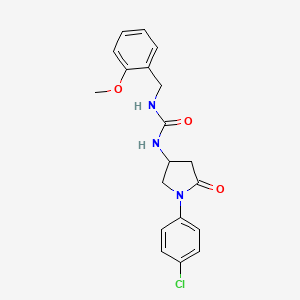
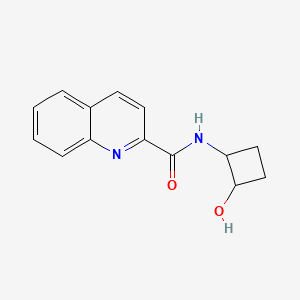
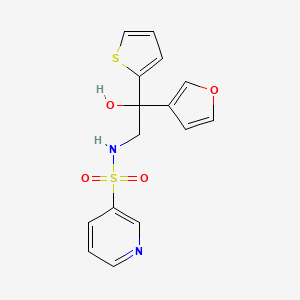


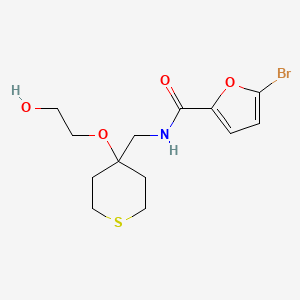
![4-[bis(2-methoxyethyl)sulfamoyl]-N-(7-methyl-[1,3]thiazolo[5,4-e][1,3]benzothiazol-2-yl)benzamide](/img/structure/B2654322.png)